

Initial Characterization of Mbl-IN-1: A Novel Metallo- β -Lactamase Inhibitor

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Compound of Interest

Compound Name: Mbl-IN-1

Cat. No.: B12389752

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This technical guide provides a comprehensive overview of the initial preclinical characterization of **Mbl-IN-1**, a novel, potent inhibitor of metallo- β -lactamases (MBLs). MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β -lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant Gram-negative bacteria.[1][2] The emergence and spread of MBL-producing bacteria represent a significant global health threat, necessitating the development of effective inhibitors to restore the efficacy of existing antibiotics.[2][3] **Mbl-IN-1** has been identified through a high-throughput screening campaign and subsequent lead optimization. This document summarizes its initial biochemical and in vitro microbiological profile.

Biochemical Characterization: Inhibition of NDM-1

The inhibitory activity of **Mbl-IN-1** was assessed against New Delhi metallo- β -lactamase-1 (NDM-1), a clinically significant and widespread MBL. The half-maximal inhibitory concentration (IC₅₀) was determined using a colorimetric assay with nitrocefin as the substrate.

Table 1: In Vitro Inhibitory Activity of **Mbl-IN-1** against NDM-1

Compound	IC ₅₀ (nM) against NDM-1
Mbl-IN-1	75
EDTA	1500

EDTA, a known metal chelator, was used as a reference inhibitor.

In Vitro Microbiological Characterization: Synergy with Meropenem

The ability of **Mbl-IN-1** to restore the activity of a carbapenem antibiotic, meropenem, was evaluated against a clinical isolate of *Escherichia coli* expressing the NDM-1 enzyme. The minimum inhibitory concentration (MIC) of meropenem was determined in the presence and absence of a fixed concentration of **Mbl-IN-1**.

Table 2: Synergistic Activity of **Mbl-IN-1** with Meropenem against NDM-1-producing *E. coli*

Compound(s)	MIC (µg/mL)	Fold-change in MIC
Meropenem alone	64	-
Mbl-IN-1 alone (at 4 µg/mL)	>128	-
Meropenem + Mbl-IN-1 (at 4 µg/mL)	2	32-fold reduction

Mechanism of Action

Mbl-IN-1 is a potent inhibitor of metallo- β -lactamases. These enzymes utilize one or two zinc ions in their active site to hydrolyze the amide bond in the β -lactam ring of antibiotics, rendering them inactive.^[1] The proposed mechanism for **Mbl-IN-1** involves chelation of the active site zinc ions, thereby inactivating the enzyme. This prevents the degradation of β -lactam antibiotics, allowing them to exert their antibacterial effect on the bacterial cell wall synthesis machinery.

Experimental Protocols

NDM-1 Inhibition Assay

- Enzyme and Substrate Preparation: Recombinant NDM-1 was expressed and purified. A stock solution of the chromogenic substrate nitrocefin was prepared in DMSO.

- Assay Conditions: The assay was performed in a 96-well plate format in assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Triton X-100, and 10 μ M ZnCl₂).
- Inhibition Measurement:
 - Serial dilutions of **Mbl-IN-1** and EDTA were pre-incubated with NDM-1 for 30 minutes at room temperature.
 - The enzymatic reaction was initiated by the addition of nitrocefin.
 - The hydrolysis of nitrocefin was monitored by measuring the increase in absorbance at 490 nm over time using a microplate reader.
- Data Analysis: The initial reaction rates were calculated and plotted against the inhibitor concentration. The IC₅₀ values were determined by fitting the data to a four-parameter logistic equation.

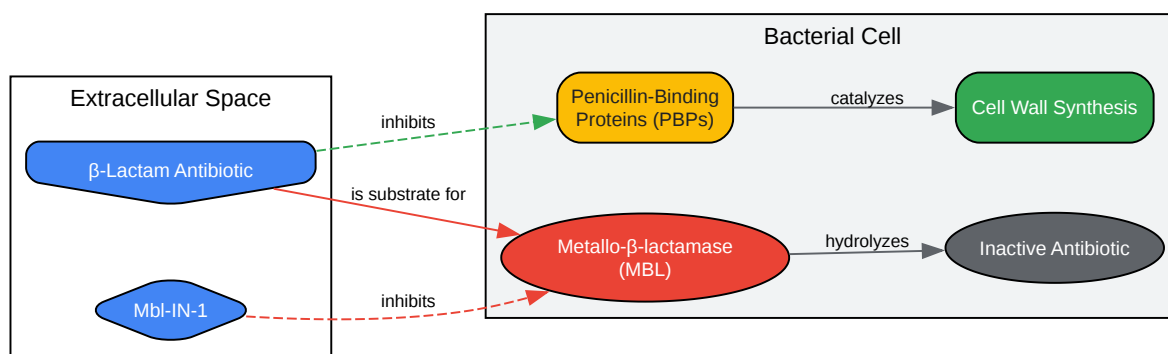
Minimum Inhibitory Concentration (MIC) Assay

- Bacterial Strain: A clinical isolate of E. coli confirmed to produce NDM-1 was used.
- Culture Conditions: Bacteria were grown overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
- MIC Determination:
 - The assay was performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines using the broth microdilution method.
 - Serial twofold dilutions of meropenem were prepared in CAMHB in a 96-well plate.
 - A fixed, sub-inhibitory concentration of **Mbl-IN-1** (4 μ g/mL) was added to a parallel set of dilutions.
 - The bacterial inoculum was adjusted to a final concentration of 5×10^5 CFU/mL and added to each well.

- Incubation and Reading: The plates were incubated at 37°C for 18-20 hours. The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Visualizations

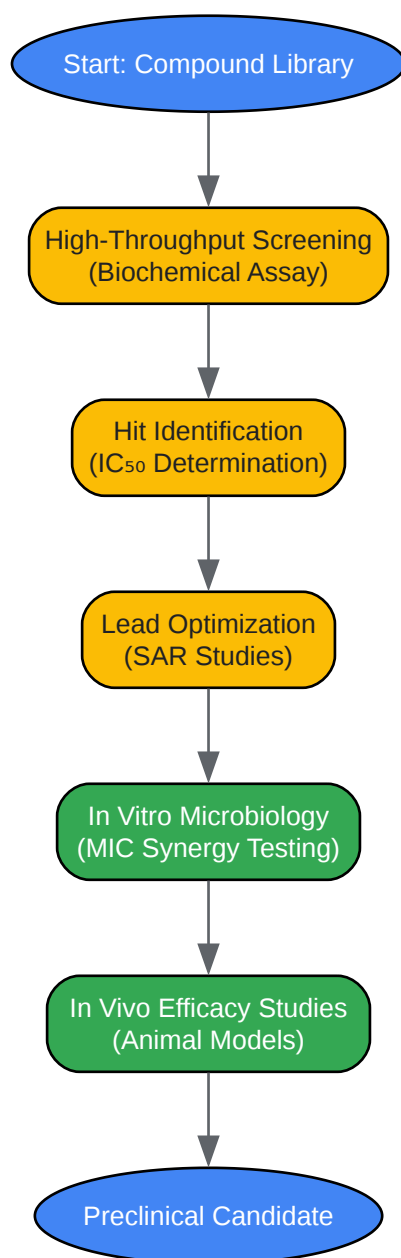
Signaling and Resistance Pathways



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Caption: Mechanism of Metallo-β-lactamase (MBL) mediated antibiotic resistance and its inhibition by **Mbl-IN-1**.

Experimental Workflow



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Caption: A generalized workflow for the discovery and initial characterization of MBL inhibitors.

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